5-(Chloromethyl)-1-ethyl-1H-imidazole chemical properties and structure
5-(Chloromethyl)-1-ethyl-1H-imidazole: A Critical Intermediate in the Synthesis of Imidazole-Based Therapeutics Executive Summary In the realm of medicinal chemistry and drug development, the imidazole ring is universall...
Author: BenchChem Technical Support Team. Date: March 2026
5-(Chloromethyl)-1-ethyl-1H-imidazole: A Critical Intermediate in the Synthesis of Imidazole-Based Therapeutics
Executive Summary
In the realm of medicinal chemistry and drug development, the imidazole ring is universally recognized as a "privileged scaffold"—a versatile framework capable of providing high-affinity ligands for a multitude of biological targets[1]. Within this chemical space, 5-(chloromethyl)-1-ethyl-1H-imidazole has emerged as a highly reactive, electrophilic building block. By offering an accessible allylic-like chloromethyl group, it enables the rapid functionalization of complex active pharmaceutical ingredients (APIs), including GLP-1R agonists and targeted kinase inhibitors[2].
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic structural descriptions. Here, we will dissect the physicochemical causality of this molecule, map its synthetic workflows, and provide field-proven, self-validating protocols for its application in drug discovery.
Structural and Physicochemical Profiling
The reactivity of 5-(chloromethyl)-1-ethyl-1H-imidazole is dictated by its distinct electronic topology. The 1-ethyl group provides mild steric bulk and electron-donating properties (via inductive effects) compared to a simple methyl group, which subtly modulates the lipophilicity and receptor-binding profile of the final drug candidate[1].
Crucially, the chloromethyl group at the 5-position is highly susceptible to bimolecular nucleophilic substitution (
SN2
). The transition state of this displacement is stabilized by the adjacent
π
-system of the imidazole ring, functioning similarly to a benzylic or allylic halide.
To prevent spontaneous degradation, this compound is almost exclusively synthesized and handled as a hydrochloride salt,[3].
The synthesis of 5-(chloromethyl)-1-ethyl-1H-imidazole requires a highly controlled sequence to prevent the premature polymerization of the reactive intermediate. The workflow typically begins with the Vilsmeier-Haack formylation of 1-ethyl-1H-imidazole to yield 1-ethyl-1H-imidazole-5-carbaldehyde[1]. This aldehyde is reduced to the corresponding alcohol, which is then chlorinated.
Fig 1: Stepwise synthetic workflow for 5-(Chloromethyl)-1-ethyl-1H-imidazole HCl.
The Causality of the Hydrochloride Salt:
Why must the final product be isolated as an HCl salt? The free base of 5-(chloromethyl)-1-alkylimidazoles is notoriously unstable. The unprotonated
N3
nitrogen of the imidazole ring is highly nucleophilic and will rapidly attack the electrophilic chloromethyl group of adjacent molecules, leading to spontaneous intermolecular alkylation (polymerization)[5]. Storing it as the hydrochloride salt protonates the imidazole ring, neutralizing its nucleophilicity and rendering the molecule bench-stable.
Role in Drug Discovery & Medicinal Chemistry
In drug discovery, the 1-ethyl-1H-imidazole-5-ylmethyl moiety is frequently grafted onto larger pharmacophores to improve aqueous solubility, tune metabolic stability, and introduce hydrogen-bond acceptors for kinase or GPCR binding[1].
Recent literature highlights the use of this specific scaffold in the development of orally bioavailable Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. By linking the imidazole derivative to selenium-containing or benzimidazole backbones, researchers have achieved highly potent metabolic regulators with extended half-lives[2].
Fig 2: SN2 functionalization pathway utilizing the chloromethyl imidazole scaffold.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols are designed as self-validating systems—meaning they include built-in visual or chemical cues that confirm the reaction is proceeding correctly at each stage.
Protocol A: Synthesis of the Hydrochloride Salt via Chlorination
Objective: Convert (1-ethyl-1H-imidazol-5-yl)methanol to the corresponding chloromethyl hydrochloride salt[5].
Causality Focus: This protocol utilizes thionyl chloride (
SOCl2
) as both reagent and solvent. The generation of gaseous
SO2
and
HCl
drives the reaction forward via Le Chatelier's principle, while the residual
HCl
naturally protonates the imidazole to form the stable salt.
Preparation: In an oven-dried round-bottom flask equipped with a reflux condenser and a drying tube, add (1-ethyl-1H-imidazol-5-yl)methanol (1.0 eq).
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add thionyl chloride (
SOCl2
, 5.0 eq) dropwise.
Validation Check: Vigorous bubbling (evolution of
SO2
and
HCl
gases) indicates the intermediate chlorosulfite ester is forming and decomposing into the alkyl chloride.
Reflux: Remove the ice bath and heat the mixture to reflux for 3 hours to ensure complete conversion via an
SNi
mechanism.
Concentration: Cool the mixture to room temperature and remove excess
SOCl2
under reduced pressure.
Precipitation: Dissolve the oily residue in a minimum volume of absolute ethanol, then add cold diethyl ether dropwise until a white solid precipitates.
Isolation: Filter the solid under a nitrogen atmosphere and dry in vacuo to yield 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride. Store desiccated at < 4°C.
Protocol B: General
SN2
Alkylation Workflow
Objective: Couple the chloromethyl imidazole intermediate with a target nucleophile (e.g., a primary amine or phenol) to build an API intermediate[1],[2].
Causality Focus: The use of
K2CO3
serves a dual purpose: it neutralizes the HCl salt of the electrophile to liberate the reactive free base in situ, and it deprotonates the nucleophile. DMF is selected because, as a polar aprotic solvent, it solvates the cations while leaving the nucleophilic anions "naked" and highly reactive.
Deprotonation: In a dry flask, dissolve the target nucleophile (1.0 eq) in anhydrous DMF. Add anhydrous
K2CO3
(3.0 eq) and stir at room temperature for 30 minutes.
Electrophile Addition: Add 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (1.1 eq) in small portions to prevent rapid exothermic spikes and limit dimerization.
Coupling: Heat the reaction mixture to 60–80 °C for 4–8 hours.
Validation Check: The formation of a fine white precipitate (
KCl
and
NaHCO3
/
KHCO3
) confirms that the acid scavenging and coupling are actively occurring.
Quenching & Extraction: Cool to room temperature, quench the reaction with distilled water, and extract with ethyl acetate (3x).
Purification: Wash the combined organic layers thoroughly with brine (critical for removing residual DMF), dry over
Na2SO4
, concentrate, and purify via flash chromatography.
biological activity of 1-ethyl-5-(chloromethyl)-1H-imidazole derivatives
Title: Biological Activity and Pharmacological Potential of 1-Ethyl-5-(chloromethyl)-1H-imidazole Derivatives: A Comprehensive Technical Guide Executive Summary In modern medicinal chemistry, the imidazole ring is a priv...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Biological Activity and Pharmacological Potential of 1-Ethyl-5-(chloromethyl)-1H-imidazole Derivatives: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry, the imidazole ring is a privileged pharmacophore, foundational to numerous FDA-approved therapeutics ranging from broad-spectrum antifungals to targeted antineoplastic agents[1]. As a Senior Application Scientist specializing in heterocyclic API development, I frequently utilize 1-ethyl-5-(chloromethyl)-1H-imidazole (CAS 790654-82-9)[2] as a highly versatile electrophilic building block. This whitepaper elucidates the biological activities of its derivatives, the mechanistic rationale behind its structural design, and the validated experimental protocols required to evaluate its pharmacological efficacy.
Core Rationale: The Scaffold Design and Causality
The architectural brilliance of 1-ethyl-5-(chloromethyl)-1H-imidazole lies in its dual functionality.
The N1-Ethyl Group: Alkylation at the N1 position serves two critical purposes. First, it locks the tautomeric state of the imidazole ring, ensuring absolute regiocontrol during downstream synthesis. Second, the ethyl chain provides a precise lipophilic anchor (tuning the LogP), which is essential for penetrating fungal cell walls and mammalian lipid bilayers.
The C5-Chloromethyl Group: The chloromethyl moiety acts as an exceptionally reactive electrophile. The adjacent electron-rich imidazole ring stabilizes the transition state during nucleophilic substitution (SN2) reactions. This allows for rapid, high-yield library generation by displacing the chloride with various amines, thiols, or phenols[3].
By altering the nucleophile, we can rationally design derivatives that target entirely different biological pathways.
Chemical diversification of the 1-ethyl-5-(chloromethyl)-1H-imidazole scaffold via SN2 reactions.
Antifungal Activity: CYP51A1 Inhibition
The most prominent biological application of imidazole derivatives is their potent antifungal activity. Derivatives synthesized from our core scaffold act by inhibiting lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450 enzyme critical for ergosterol biosynthesis[4].
Mechanism of Action:
The unhindered, basic N3 atom of the imidazole ring coordinates directly with the heme iron of CYP51A1. Concurrently, the bulky substituent attached via the C5-methyl linker extends into the hydrophobic substrate-binding pocket of the enzyme[5]. This dual-interaction blocks the demethylation of lanosterol, leading to an accumulation of toxic sterol precursors, membrane destabilization, and ultimately, fungal cell lysis[6].
Mechanistic pathway of fungal cell death induced by imidazole-mediated CYP51A1 inhibition.
Protocol 1: High-Throughput In Vitro Antifungal Susceptibility Testing
To validate the antifungal efficacy of synthesized derivatives, we utilize a self-validating fluorometric broth microdilution assay based on CLSI guidelines.
Preparation of Media: Use RPMI 1640 medium without sodium bicarbonate, supplemented with L-glutamine. Buffer the media with 0.165 M MOPS to pH 7.0.
Causality: Bicarbonate alters the pH under ambient CO2 conditions, which can degrade the electrophilic nature of the imidazole derivative. MOPS ensures a stable pH, which is essential for reproducible fungal growth and drug stability.
Compound Dilution: Prepare a 100x stock of the derivative in 100% DMSO, then perform serial dilutions in the buffered media.
Causality: Imidazole derivatives are highly lipophilic. DMSO ensures complete solvation, but the final DMSO concentration in the assay must remain <1% to prevent solvent-induced fungal toxicity.
Inoculum Preparation: Suspend Candida albicans colonies in sterile saline to a 0.5 McFarland standard, then dilute 1:1000 in the RPMI media.
Causality: A strictly standardized inoculum prevents the "inoculum effect," where an artificially high cell density exhausts the drug, resulting in falsely elevated Minimum Inhibitory Concentration (MIC) values.
Incubation & Readout: Incubate the microtiter plates at 35°C for 24-48 hours. Add 20 µL of resazurin dye (0.02%) to each well and incubate for an additional 2 hours.
Causality: Resazurin (blue/non-fluorescent) is metabolically reduced to resorufin (pink/fluorescent) only by viable cells. This provides an objective, self-validating fluorometric readout, eliminating the human error associated with subjective visual turbidity inspections.
Anticancer and Antineoplastic Potential
Beyond antifungal applications, bulky 1,5-disubstituted imidazoles exhibit significant antineoplastic properties[7]. By substituting the C5-chloromethyl group with complex anilines or phenoxy groups, the resulting derivatives can occupy the ATP-binding clefts of various receptor tyrosine kinases (e.g., EGFR, VEGFR) or disrupt the glycolytic pathway in rapidly dividing tumor cells[1].
Quantitative Efficacy Data:
The table below summarizes the comparative biological activity (IC50) of various functionalized 1-ethyl-5-(chloromethyl)-1H-imidazole derivatives against common pathogenic and oncogenic cell lines.
Derivative Class (C5 Substitution)
Target Organism / Cell Line
IC50 (µM)
Primary Mechanism of Action
Thio-substituted Imidazole
Candida albicans (Fungus)
0.05
CYP51A1 Heme coordination
Phenoxy-substituted Imidazole
MCF-7 (Breast Cancer)
2.40
Kinase inhibition / Apoptosis
Amine-substituted Imidazole
HepG2 (Liver Cancer)
4.15
ROS generation / Glycolysis disruption
Reference (Ketoconazole)
Candida albicans (Fungus)
0.03
CYP51A1 Heme coordination
Pharmacokinetic Profiling & Metabolic Stability
A critical hurdle in drug development is ensuring that the active molecule survives first-pass metabolism. For 1-ethyl-5-(chloromethyl)-1H-imidazole derivatives, the N-ethyl group is susceptible to oxidative dealkylation, and the C5-linker is prone to hydroxylation by hepatic enzymes.
Protocol 2: Microsomal Stability and CYP450 Clearance Assay
To predict in vivo half-life, we deploy a rigorous Human Liver Microsome (HLM) stability assay.
Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).
Causality: Utilizing physiological pH and high buffering capacity is critical to maintaining the conformational integrity and active-site geometry of the CYP450 enzymes during the assay.
Compound Addition: Spike the imidazole derivative to a final concentration of 1 µM.
Causality: Maintaining a low substrate concentration ensures the reaction operates under first-order kinetics (well below the Michaelis constant,
Km
), allowing for the accurate calculation of intrinsic clearance (
CLint
).
Reaction Initiation: Pre-incubate the mixture for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.
Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Initiating the assay with NADPH ensures the metabolic reaction starts precisely at
t=0
, preventing background degradation from skewing the kinetic curve.
Quenching & Analysis: At specific time intervals (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench them immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Causality: Acetonitrile instantly denatures and precipitates microsomal proteins, halting the reaction dead in its tracks while simultaneously extracting the analyte for precise LC-MS/MS quantification.
References
Borgers M. "Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives." Reviews of Infectious Diseases, 1980. URL:[Link]
Moghadasi Z., Imani S. "Development and Characterization of Imidazole Derivatives for Antifungal Applications." Biological and Molecular Chemistry, 2025. URL:[Link]
Kavakçıoğlu B., Tarhan L. "Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells." Archives of Microbiology, 2020. URL:[Link]
The Definitive Guide to 5-(Chloromethyl)-1-ethyl-1H-imidazole in Advanced Synthesis and Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks dictates the success of library generation and lead optimization. 5-(Chloromethy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and advanced organic synthesis, the strategic selection of building blocks dictates the success of library generation and lead optimization. 5-(Chloromethyl)-1-ethyl-1H-imidazole has emerged as a privileged electrophilic scaffold. By enabling the rapid installation of the 1-ethyl-1H-imidazol-5-ylmethyl pharmacophore via straightforward nucleophilic substitution (SN2), this compound serves as a critical linchpin in the design of kinase inhibitors, anti-parasitic agents, and novel bioisosteres.
This technical whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for 5-(Chloromethyl)-1-ethyl-1H-imidazole, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
To ensure stability and prevent premature degradation, 5-(chloromethyl)-1-ethyl-1H-imidazole is almost exclusively synthesized, shipped, and stored as a hydrochloride salt . The free base is highly unstable; the nucleophilic N3 nitrogen of one molecule can rapidly attack the electrophilic chloromethyl group of another, leading to uncontrolled dimerization and polymerization.
Data sourced from standardized commercial chemical inventories.
Mechanistic Principles of Reactivity
The exceptional utility of 5-(chloromethyl)-1-ethyl-1H-imidazole lies in the hyper-reactivity of its C5-chloromethyl group. Unlike unactivated primary alkyl chlorides, which often require harsh conditions or iodide catalysis (Finkelstein conditions) to undergo SN2 displacement, this building block is highly reactive at room temperature or under mild heating.
The Causality of Reactivity:
The electron-rich imidazole ring provides significant anchimeric assistance (neighboring group participation) and transition-state stabilization. During the SN2 displacement, the partial positive charge developing on the benzylic-like carbon is stabilized by resonance from the N1 lone pair. The ethyl group at N1 not only provides lipophilicity—a highly desirable trait for ADME optimization in drug discovery—but also sterically directs incoming nucleophiles away from the ring itself, ensuring high regioselectivity at the exocyclic methylene carbon.
Caption: SN2 Reactivity Pathway of 5-(Chloromethyl)-1-ethyl-1H-imidazole.
Standardized Synthetic Protocols
To maximize yield and suppress dimerization, the free base must only be generated in situ in the presence of the target nucleophile. The following protocols are designed as self-validating systems for library synthesis.
Protocol A: General N-Alkylation (Synthesis of Secondary/Tertiary Amines)
This protocol is optimized for coupling the building block with primary or secondary aliphatic/aromatic amines to generate compounds such as (1-ethyl-1H-imidazol-5-yl)methanamine derivatives.
Anhydrous Acetonitrile or DMF (0.1 M concentration)
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask purged with argon, dissolve the target amine (1.2 equiv) in anhydrous Acetonitrile.
Base Addition: Add DIPEA (3.0 equiv) to the solution. Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of the imidazole and acts as an acid scavenger for the HCl generated during the SN2 reaction, preventing the protonation of your target amine nucleophile.
Electrophile Addition: Cool the mixture to 0°C using an ice bath. Slowly add 5-(Chloromethyl)-1-ethyl-1H-imidazole HCl (1.0 equiv) portion-wise over 10 minutes. Causality: Adding the electrophile slowly to an excess of the amine minimizes the localized concentration of the free imidazole base, effectively suppressing dimerization.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 144 for the free base cation) and the appearance of the product mass confirms conversion. If unreacted electrophile remains, gently heat to 40°C.
Workup: Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate, dry the combined organics over anhydrous Na₂SO₄, and concentrate for flash chromatography (typically requiring a DCM/MeOH/NH₄OH gradient due to the basic imidazole nitrogen).
Protocol B: S-Alkylation (Synthesis of Thioethers)
For thiol nucleophiles, Potassium Carbonate (K₂CO₃) is preferred over DIPEA to facilitate the complete deprotonation of the thiol to the highly nucleophilic thiolate anion.
Suspend K₂CO₃ (3.0 equiv) and the target thiol (1.1 equiv) in anhydrous DMF at room temperature for 30 minutes.
Add 5-(Chloromethyl)-1-ethyl-1H-imidazole HCl (1.0 equiv) in a single portion.
Stir at room temperature for 2–4 hours. Thiolates are exceptionally strong nucleophiles, and the reaction typically reaches completion rapidly without the need for heating.
Strategic Applications in Medicinal Chemistry
The introduction of the 1-ethyl-1H-imidazole moiety is a proven strategy in modern drug discovery, primarily functioning as a bioisostere and a hydrogen-bond acceptor/donor modulator.
Anti-Parasitic Agents (Chagas Disease)
In the development of treatments for Chagas disease (caused by Trypanosoma cruzi), the 1-ethyl-1H-imidazole moiety has been utilized in the synthesis of Tipifarnib analogues[1]. QSAR analyses reveal that the imidazole nitrogen interacts critically with the heme iron of the target enzyme, CYP51, inhibiting endogenous sterol biosynthesis. The ethyl group provides the exact steric bulk required to lock the molecule into the hydrophobic pocket of the enzyme[1].
Kinase Inhibitors and Arginine Isosteres
In fragment-based drug discovery, 1-alkyl-1H-imidazole derivatives act as non-ATP competitive inhibitors. For example, in the discovery of Arginine isosteres targeting Cyclin-Dependent Kinases (CDK2A/CDK4D1), the 1-ethyl-1H-imidazole analog was synthesized to mimic the basic side chain of arginine, providing crucial hydrogen bonding interactions within the allosteric binding site while improving membrane permeability compared to highly basic guanidines.
Antiproliferative Agents (Prostate Cancer)
Recent studies on Licochalcone A-inspired chalcones demonstrated that replacing a substituted phenol ring with a 1-alkyl-1H-imidazol-2-yl or 5-yl moiety significantly enhances antiproliferative potency against both androgen receptor (AR)-positive and AR-null prostate cancer cell lines[2]. The imidazole ring acts as a robust bioisostere that resists Phase II metabolic pathways (like glucuronidation) which typically clear phenolic drugs rapidly.
Caption: Fragment-Based Drug Discovery Workflow Utilizing Imidazole Bioisosteres.
Handling, Stability, and Storage Protocols
Because 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride is an active alkylating agent, stringent safety and handling protocols must be enforced:
Hygroscopicity: The hydrochloride salt is hygroscopic. Exposure to ambient moisture can lead to the slow hydrolysis of the chloromethyl group to the corresponding hydroxymethyl imidazole.
Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Allow the container to reach room temperature in a desiccator before opening to prevent condensation.
Toxicity & PPE: As an alkylating agent, it poses risks of skin sensitization and serious eye damage. All manipulations of the solid powder must be conducted in a certified chemical fume hood using nitrile gloves and safety goggles.
References
Gawali R, Thakur S, Masand VH, Phadatare R, Diwate A. "QSAR Analysis of Tipifarnib Analogues for Anti-Chagas Disease". J Drug Des Res, 2023. Available at: [Link]
Zheleva DI, et al. "Fragment based discovery of Arginine isosteres through REPLACE: towards non-ATP competitive CDK inhibitors". Drug Discovery Today, 2008. Available at:[Link]
Semantic Scholar / MDPI. "Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells". Molecules, 2024. Available at:[Link]
The 5-Nitroimidazole Pharmacophore in Modern Drug Discovery: From Mechanistic Paradigms to Synthetic Workflows
Executive Summary The 5-nitroimidazole (5-NI) scaffold represents one of the most resilient and versatile pharmacophores in medicinal chemistry. Originally discovered in the 1950s, this class of compounds has evolved fro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-nitroimidazole (5-NI) scaffold represents one of the most resilient and versatile pharmacophores in medicinal chemistry. Originally discovered in the 1950s, this class of compounds has evolved from foundational antiprotozoal agents to advanced therapeutics targeting multidrug-resistant tuberculosis, aerobic bacterial infections, and oncology targets. As a Senior Application Scientist, this whitepaper synthesizes the mechanistic causality, recent therapeutic advancements, and self-validating experimental workflows required to engineer and evaluate novel 5-NI derivatives.
Evolutionary Context: Why the 5-Nitro Position Matters
The genesis of nitroimidazole drug discovery began with the isolation of azomycin (2-nitroimidazole)[1]. However, early clinical applications revealed a critical flaw: 2-nitroimidazoles possess a relatively high reduction potential, making them susceptible to reduction by mammalian enzymes, which invariably leads to systemic toxicity and mutagenesis[2].
The strategic shift to the 5-nitro position (exemplified by metronidazole) fundamentally altered the pharmacokinetic landscape. 5-NIs exhibit a significantly lower reduction potential. This thermodynamic barrier ensures they act as highly selective prodrugs, remaining inert in mammalian hosts while being rapidly reduced by the specialized low-redox-potential systems of anaerobic and microaerophilic pathogens[2].
Mechanistic Paradigm: Bioactivation and Cytotoxicity
The efficacy of 5-NI derivatives is entirely dependent on their bioreductive activation[3]. The causality of their mechanism follows a strict sequence:
Targeted Reduction: In pathogens like Giardia lamblia or Trichomonas vaginalis, enzymes such as ferredoxin, nitroreductase, or thioredoxin reductase transfer electrons to the 5-nitro group[4],[5].
Radical Generation: This anaerobic reduction generates highly reactive, short-lived intermediates, primarily nitroso and hydroxylamine species[4],[6].
Macromolecular Damage: These electrophilic radicals form covalent adducts with structural proteins and induce fatal DNA strand breaks, leading to rapid pathogen apoptosis or necrosis[4],[3].
Biochemical pathway of 5-nitroimidazole bioactivation and cytotoxicity.
Expanding the Therapeutic Horizon
Modern drug discovery has aggressively repurposed and hybridized the 5-NI core to combat complex diseases.
Antiparasitic Innovations: 5-NI derivatives are front-line pharmacophores against neglected tropical protozoan diseases (NTPDs). Fexinidazole, a 2-substituted 5-NI, has revolutionized the oral treatment of Human African Trypanosomiasis (HAT) and is under evaluation for visceral leishmaniasis[7].
Antitubercular Agents: The structure-activity relationship (SAR) of 5-NIs heavily informed the development of bicyclic nitroimidazoles like PA-824 (Pretomanid). While PA-824 is technically a 4-nitroimidazole, its design leverages the same requirement for deazaflavin-dependent nitroreductase (Ddn) activation to kill hypoxic Mycobacterium tuberculosis[8].
Dual-Mode Antibiotics: By hybridizing the 5-NI core with an indolin-2-one moiety, researchers have engineered molecules with a dual mode of action. These hybrids retain classic reductive bioactivation while directly inhibiting topoisomerase IV (an enzyme essential for DNA decatenation). This dual mechanism bridges the gap, granting 5-NIs unprecedented efficacy against aerobic bacteria[9].
Oncology Targets: Beyond infections, small-molecule arylaldoxime/5-nitroimidazole conjugates have been rationally designed to inhibit Microtubule affinity-regulating kinase 4 (MARK4). Because MARK4 overexpression drives breast and prostate cancer proliferation by inhibiting Hippo signaling, these hybrids represent a breakthrough in target-based cancer therapy[10].
Data Presentation: Comparative Analysis of Key Nitroimidazole Derivatives
Synthetic Methodologies: Engineering the 5-NI Scaffold
To engineer next-generation 5-NIs, robust and scalable synthetic workflows are required. The following protocol details the synthesis of 5-nitroimidazole sulfone derivatives, which exhibit enhanced efficacy against metronidazole-resistant Giardia and Trichomonas[11].
Protocol 1: Synthesis of 5-Nitroimidazole Sulfones
Rationale: Nitration of the imidazole ring requires precise thermodynamic control. Controlling the temperature between 30-40°C is not merely a safety precaution against thermal runaway; it is thermodynamically essential to prevent over-oxidation of the imidazole ring, ensuring high-yield regioselectivity at the 5-position[12]. Subsequent electron-transfer methodologies allow for the introduction of bulky sulfone groups[11].
Step-by-Step Methodology:
Dissolution & Controlled Nitration: Dissolve 0.44 moles (36 g) of 2-methylimidazole in 6 mL of nitric acid (HNO₃). Maintain the highly exothermic reaction strictly between 30-40°C using an ice bath. Slowly add 5 mL of concentrated sulfuric acid (H₂SO₄)[12].
Reflux & Secondary Nitration: Boil the mixture for 1 hour. Cool the reaction, then add 8 mL of a 1:1 mixture of H₂SO₄ and HNO₃. Heat for an additional hour[12].
Precipitation: Pour the reaction mixture directly onto ice to precipitate the intermediate, 2-methyl-5-nitroimidazole. Filter, wash with water three times, and air-dry[12].
Chlorination: Convert the intermediate to 2-(3-chloro-2-chloromethylpropenyl)-1-methyl-5-nitro-1H-imidazole using established chlorination protocols[11].
Sulfone Derivatization (Electron Transfer): Add a solution of sodium 4-methylbenzenesulfinate (0.2 g, 2 mmol) in dimethylsulfoxide (4 mL) dropwise to a solution of the chlorinated intermediate (0.5 g, 2 mmol) in DMSO (5 mL). Stir under an inert atmosphere for 12 hours to yield the 5-nitroimidazole allylic-sulfone via an S_RN1 electron transfer mechanism[11].
Step-by-step synthetic workflow for 5-nitroimidazole sulfone derivatives.
Traditional end-point cell death assays are insufficient for proving the exact genotoxic kinetics of newly synthesized 5-NIs. To ensure scientific integrity, the synthetic protocol above must be paired with a self-validating electrochemical biosensor system.
Protocol 2: In Situ Validation of DNA Damage
Rationale: A DNA-biosensor allows for real-time monitoring of short-lived reactive intermediates and their direct kinetic impact on DNA integrity, bypassing the confounding variables of whole-cell assays[6].
Step-by-Step Methodology:
Immobilization: Immobilize double-stranded target DNA onto the surface of a glassy carbon electrode[6].
Electrochemical Preconcentration: Introduce the synthesized 5-NI derivative into the electrochemical cell. Apply a specific preconcentration potential (e.g., -0.3 V to -0.7 V). This electrochemically forces the reduction of the prodrug into its reactive hydroxylamine intermediate directly at the electrode surface[6].
In Situ Detection: Measure the voltammetric response. As the reactive intermediates cause DNA strand breaking and helix destabilization, the electrical impedance of the immobilized DNA alters. This provides a direct, quantifiable metric of the biochemical lesion caused by the drug[6].
Conclusion
The 5-nitroimidazole pharmacophore is far from a relic of 20th-century drug discovery. By understanding the thermodynamic causality of its bioactivation, researchers can leverage pharmacophoric hybridization to overcome microbial resistance and target complex oncological pathways. Through rigorous synthetic control and self-validating electrochemical biosensors, the 5-NI scaffold will continue to yield highly selective, potent therapeutics for decades to come.
Application Note: 5-(Chloromethyl)-1-ethyl-1H-imidazole as a Strategic Electrophile in Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus Areas: Small-Molecule GLP-1 Receptor Agonists, 5-HT7 Receptor Modulators, Alkylation Protocols Strategic Relevance in Medi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Focus Areas: Small-Molecule GLP-1 Receptor Agonists, 5-HT7 Receptor Modulators, Alkylation Protocols
Strategic Relevance in Medicinal Chemistry
5-(Chloromethyl)-1-ethyl-1H-imidazole (CAS: 790654-82-9) is a highly reactive, bifunctional electrophilic building block [1]. In modern drug discovery, it is primarily utilized to install the 1-ethyl-1H-imidazol-5-ylmethyl moiety—a privileged pharmacophore that acts as a potent hydrogen bond acceptor and provides precise steric bulk.
This structural motif is critical in two major therapeutic domains:
Metabolic Disease (GLP-1R Agonists): The 1-ethyl-1H-imidazol-5-ylmethyl group is a core component of next-generation, non-peptide GLP-1 receptor agonists (e.g., benzimidazole-based compounds). It engages the extracellular domain of the GLP-1 receptor, mimicking the binding interactions of the native incretin peptide [2].
Neurological Disorders (5-HT7 Agonists): Indole-imidazole conjugates utilizing this moiety exhibit low basicity, which dramatically enhances blood-brain barrier (BBB) permeability. These compounds are currently under investigation as potent, orally bioavailable analgesics for neuropathic pain [3].
Physicochemical Data & Reactivity Profile
To maintain the integrity of the chloromethyl group, this intermediate is almost exclusively synthesized, shipped, and handled as a hydrochloride salt .
Causality of the Salt Form: The free base of a chloromethyl imidazole is notoriously unstable. The nucleophilic imidazole nitrogen of one molecule will rapidly attack the electrophilic chloromethyl group of another, leading to self-alkylation and the formation of quaternary imidazolium oligomers. The HCl salt protonates the imidazole nitrogen, deactivating its nucleophilicity and preserving the molecule until a non-nucleophilic base is introduced during the reaction [1].
Highly hygroscopic; prone to rapid aqueous hydrolysis
Experimental Protocol: Synthesis of GLP-1R Agonist Precursors
The following protocol details the
SN2
N-alkylation of an aromatic amine (methyl 3-amino-4-nitrobenzoate) to yield a validated precursor for small-molecule GLP-1R agonists [4].
System Preparation: In an oven-dried, round-bottom flask purged with Argon, dissolve methyl 3-amino-4-nitrobenzoate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.
Causality: Strict anhydrous conditions are mandatory. In the presence of water and a base, the chloromethyl group will rapidly hydrolyze to a hydroxymethyl group, permanently destroying the electrophile.
Base Addition: Add DIPEA (3.0 equiv) to the stirring solution.
Causality: DIPEA is chosen over triethylamine because its bulky isopropyl groups render it strictly non-nucleophilic. It serves a dual purpose: neutralizing the HCl salt of the imidazole and acting as an acid scavenger for the HCl generated during the substitution, thereby preventing the amine nucleophile from becoming protonated and deactivated.
Catalyst Activation: Add KI (0.1 equiv) to the mixture.
Causality: KI initiates an in situ Finkelstein halogen exchange. It converts the chloromethyl group to a highly reactive iodomethyl intermediate. This accelerates the
SN2
reaction, allowing it to proceed efficiently at lower temperatures and minimizing degradation pathways.
Electrophile Introduction: Cool the reaction mixture to 0°C using an ice bath. Add 5-(Chloromethyl)-1-ethyl-1H-imidazole HCl (1.1 equiv) portion-wise over 15 minutes to control the exotherm.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12 hours under Argon.
Quenching & Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution.
Causality: The 5% LiCl wash is highly effective at partitioning residual DMF out of the organic phase and into the aqueous phase, preventing solvent contamination during concentration.
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a Dichloromethane/Methanol gradient.
Workflow Visualization
Synthetic workflow for N-alkylation using 5-(Chloromethyl)-1-ethyl-1H-imidazole.
Analytical Validation (Self-Validating System)
To ensure the protocol's success without relying solely on downstream functional assays, the reaction acts as a self-validating system through specific analytical markers:
¹H-NMR Spectroscopy: The most definitive proof of successful alkylation is the chemical shift of the methylene protons connecting the imidazole to the aniline. In the starting material, the chloromethyl protons (
−CH2Cl
) appear as a singlet at approximately 4.7–4.9 ppm . Upon successful coupling to the aniline nitrogen, this singlet shifts upfield to approximately 4.3–4.5 ppm . Additionally, the broad singlet corresponding to the primary amine (
−NH2
) will transition to a secondary amine proton (
−NH−
) integrating to 1H.
LC-MS Analysis: The starting electrophile exhibits a distinct isotopic pattern due to the chlorine atom (an
M/M+2
ratio of ~3:1). Successful displacement of the chloride leaving group will result in the complete disappearance of this isotopic signature in the product mass
[M+H]+
, confirming substitution rather than complexation.
References
Title: GLP-1 receptor agonists and uses thereof (US10676465B2)
Title: Aryl ether-substituted heterocyclic compounds as glp1r agonists (US20240067630A1)
Application
Application Note: Design, Synthesis, and Biological Evaluation of Imidazole Derivatives in Medicinal Chemistry
Executive Summary & Pharmacophore Rationale The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms at positions 1 and 3—is a highly privileged scaffold in modern drug discovery. As an isoster...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms at positions 1 and 3—is a highly privileged scaffold in modern drug discovery. As an isostere to various naturally occurring biological molecules (such as histidine and purines), the imidazole core exhibits exceptional pharmacokinetic adaptability.
From a physicochemical perspective, the amphoteric nature of imidazole (pKa ~7.0) allows it to exist in both protonated and unprotonated states at physiological pH. This unique electronic structure enables the scaffold to participate extensively in hydrogen bonding, modulate the lipophilicity of parent compounds, and, critically, coordinate with transition metal ions in metalloenzymes. This application note provides a comprehensive guide to the mechanistic applications of imidazole derivatives, supported by validated synthetic and biological protocols.
Mechanistic Applications in Therapeutics
The therapeutic versatility of imidazole derivatives is driven by their ability to interact with diverse biological targets.
Antifungal Agents (Azoles)
Substituted imidazoles (e.g., ketoconazole, miconazole) are the cornerstone of antifungal therapy. Their primary mechanism involves the competitive inhibition of lanosterol 14-α-demethylase (CYP51A1) , a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. The basic nitrogen (N3) of the imidazole ring coordinates directly with the heme iron atom within the enzyme's active site. This coordination blocks the binding of oxygen, halting the demethylation of lanosterol. Consequently, toxic 14-α-methylated sterols accumulate, and the depletion of ergosterol severely disrupts fungal cell membrane integrity, leading to cell death1.
Fig 1: Mechanism of action of imidazole derivatives inhibiting fungal ergosterol biosynthesis.
Anticancer and Antibacterial Activity
Beyond fungal targets, imidazoles exhibit potent antiproliferative properties by intercalating with DNA or inhibiting critical kinases (e.g., BRAFV600E) and Topoisomerase II, thereby inducing apoptosis in cancer cell lines like MCF-7 (breast cancer) 2. In antibacterial contexts, specific imidazole derivatives disrupt bacterial cell wall synthesis and inhibit nucleic acid replication, showing broad-spectrum activity against both Gram-positive and Gram-negative pathogens3.
Quantitative Data Summary
The following table summarizes the typical in vitro biological activities of various imidazole classes across different therapeutic targets, illustrating the scaffold's broad utility.
Compound Class / Derivative
Primary Target / Organism
Mechanism of Action
Typical in vitro Efficacy
Ketoconazole (Azole)
Candida albicans
CYP51A1 (Lanosterol 14-α-demethylase) Inhibition
MIC: 0.125 - 1.0 µg/mL
2-phenylimidazo[1,2-a]pyridine
MCF-7 (Breast Cancer)
Apoptosis induction / DNA fragmentation
IC50: 0.38 - 0.75 µM
Benzimidazole-sulfonamide hybrids
Staphylococcus aureus
Disruption of cell wall synthesis
MIC: 2.0 - 64.0 µM
Nitroimidazole (e.g., Metronidazole)
Bacteroides fragilis
DNA strand breakage (Reductive activation)
MIC: 0.25 - 4.0 µg/mL
Experimental Workflows & Protocols
To facilitate the discovery of novel imidazole-based therapeutics, researchers rely on robust, high-yield synthetic routes coupled with standardized biological assays.
Fig 2: Workflow for the synthesis and biological evaluation of 2,4,5-trisubstituted imidazoles.
Protocol A: Copper-Catalyzed Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
Rationale: Multicomponent reactions (MCRs) are highly preferred for generating imidazole libraries due to their atom economy and rapid execution. The use of Copper(I) iodide (CuI) as a Lewis acid catalyst is a self-validating choice: the Cu(I) species coordinates with the carbonyl oxygens of the benzil, increasing the electrophilicity of the carbon centers. This significantly lowers the activation energy for the nucleophilic attack by ammonia (generated in situ from ammonium acetate), accelerating the cyclocondensation.
Step-by-Step Methodology:
Reagent Assembly: In an oven-dried 50 mL round-bottom flask, combine benzil (1.0 mmol), a substituted aryl aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol), and ammonium acetate (3.0 mmol).
Catalyst Addition: Add CuI (15 mol%) to the solid mixture.
Solvent Introduction: Suspend the reactants in 7 mL of n-butanol. Expert Insight: n-Butanol is selected because its high boiling point (~117°C) provides sufficient thermal energy to drive the dehydration steps of the cyclocondensation, while maintaining excellent solubility for the organic precursors.
Reaction Execution: Reflux the mixture under continuous magnetic stirring. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (9:1) solvent system.
Quenching & Precipitation: Upon completion (typically 1–2 hours), remove the flask from heat, cool to room temperature, and pour the mixture over 20 g of crushed ice. Stir vigorously until a solid precipitate forms.
Isolation: Filter the precipitated crude product under vacuum. Wash the filter cake thoroughly with distilled water to remove unreacted ammonium acetate and water-soluble copper residues.
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 2,4,5-trisubstituted imidazole. Validate the structure using 1H NMR, 13C NMR, FT-IR, and LC-MS.
Protocol B: In Vitro Antifungal Susceptibility Testing (MIC Determination)
Rationale: To validate the biological efficacy of the synthesized imidazoles, the Minimum Inhibitory Concentration (MIC) must be determined using the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method. This protocol standardizes the inoculum size and growth medium, ensuring that the resulting data is highly reproducible and trustworthy.
Step-by-Step Methodology:
Stock Preparation: Dissolve the purified imidazole derivative in 100% DMSO to create a master stock solution of 6400 µg/mL.
Media Preparation: Prepare RPMI 1640 broth and buffer it to exactly pH 7.0 using MOPS (3-(N-morpholino)propanesulfonic acid). Expert Insight: Maintaining strict pH 7.0 is critical. Because the pKa of the imidazole ring is ~7.0, the pH dictates the ratio of protonated to unprotonated drug. Only the unprotonated, lipophilic form can efficiently cross the fungal cell membrane to reach the intracellular CYP450 target.
Serial Dilution: Perform two-fold serial dilutions of the drug in the buffered RPMI 1640 across a 96-well microtiter plate to achieve final test concentrations ranging from 64 µg/mL down to 0.125 µg/mL. Ensure the final DMSO concentration in any well does not exceed 1% (v/v) to prevent solvent-induced fungal toxicity.
Inoculum Preparation: Suspend isolated colonies of Candida albicans (from a 24-hour culture) in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx.
1×106
to
5×106
CFU/mL). Dilute this suspension in RPMI 1640 to yield a final well concentration of
0.5×103
to
2.5×103
CFU/mL.
Inoculation & Incubation: Add the standardized inoculum to each well containing the drug dilutions. Include a positive growth control (drug-free, 1% DMSO) and a negative sterility control (media only). Incubate the plates at 35°C for 24 to 48 hours.
Data Acquisition: Determine the MIC visually or spectrophotometrically (at 530 nm). The MIC is defined as the lowest concentration of the imidazole derivative that results in a ≥50% reduction in visible growth compared to the drug-free control.
References
Importance and Involvement of Imidazole Structure in Current and Future Therapy
Source: PMC (N
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction
Source: RSC Advances (Royal Society of Chemistry)
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents
Source: PMC (N
Imidazole as a Promising Medicinal Scaffold
Source: Dove Medical Press
Application Note: Laboratory-Scale Synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Key bifunctional building block for the synthesis of TGR5 receptor agonists, angiotensin II receptor blockers, and compl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Applications: Key bifunctional building block for the synthesis of TGR5 receptor agonists, angiotensin II receptor blockers, and complex functionalized imidazoles[1].
Mechanistic Overview & Synthetic Strategy
1-Benzyl-5-(chloromethyl)-1H-imidazole is a highly versatile electrophilic intermediate. The presence of the reactive chloromethyl group at the C5 position enables facile nucleophilic substitution, while the benzyl group provides steric tuning and lipophilicity[1].
The synthesis of this molecule presents a distinct regiochemical challenge. Direct benzylation of 4(5)-hydroxymethylimidazole yields an inseparable 1:1 mixture of 1,4- and 1,5-isomers. To achieve strict regiocontrol, a three-step bottom-up approach is utilized:
Marckwald-Type Condensation: Constructing the imidazole core directly with the benzyl group in place ensures 100% regioselectivity for the 5-hydroxymethyl isomer[2].
Oxidative Desulfurization: Removing the C2-thiol group using a mild, transition-metal-catalyzed oxidation[2].
Chlorination: Converting the primary alcohol to the reactive alkyl chloride, isolated strictly as a hydrochloride salt to prevent degradation[3].
Synthetic Workflow
Synthetic workflow for 1-benzyl-5-(chloromethyl)-1H-imidazole hydrochloride.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-2-mercapto-5-hydroxymethylimidazole
Objective: Regioselective construction of the imidazole ring.
Procedure:
Suspend benzylamine hydrochloride (14.4 g, 0.1 mol) and 1,3-dihydroxyacetone dimer (18.0 g, 0.1 mol) in 70 mL of isopropanol[2].
Add potassium thiocyanate (14.6 g, 0.15 mol) to the suspension.
Heat the mixture to reflux (approx. 80 °C) under constant stirring for 4 hours.
Cool the reaction mixture to room temperature and slowly add 50 mL of distilled water. Stir for an additional 30 minutes to facilitate precipitation.
Filter the resulting white solid, wash sequentially with distilled water (2 × 50 mL) and isopropyl ether (50 mL), and dry under vacuum.
Causality & Validation:
Why these reagents? The thiocyanate acts as the sulfur source, condensing with the aminoketone intermediate formed from dihydroxyacetone and benzylamine.
Self-Validation: The reaction is self-indicating; the target compound is highly insoluble in the aqueous isopropanol mixture, driving the equilibrium forward via precipitation. A yield of ~90% is expected[2].
Step 2: Oxidative Desulfurization to 1-Benzyl-5-hydroxymethylimidazole
Objective: Removal of the C2-thiol group to yield the free imidazole core.
Procedure:
Suspend 1-benzyl-2-mercapto-5-hydroxymethylimidazole (22.0 g, 0.1 mol) and tungstic acid (H₂WO₄, 250 mg, 1 mol%) in 110 mL of methanol[2].
Warm the mixture to 40 °C in a water bath.
Dropwise, add 30% aqueous hydrogen peroxide (36.3 g, 3.2 eq) over 30 minutes. Caution: The reaction is exothermic. Maintain the internal temperature below 65 °C[2].
Stir at 65 °C for 2 hours until the starting material is consumed (monitor via TLC, DCM:MeOH 9:1).
Quench excess peroxide with saturated sodium sulfite solution.
Concentrate the mixture in vacuo, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield a pale yellow solid.
Causality & Validation:
Why Tungstic Acid/H₂O₂? Older protocols utilize concentrated nitric acid for desulfurization[4]. However, nitric acid generates highly toxic NOₓ fumes and risks nitrating the electron-rich benzyl ring. The H₂WO₄/H₂O₂ system is a greener, milder alternative that suppresses over-oxidation[2].
Self-Validation: Validate the quench step using KI-starch paper to ensure no residual peroxides remain before solvent evaporation.
Step 3: Chlorination to 1-Benzyl-5-(chloromethyl)-1H-imidazole Hydrochloride
Objective: Conversion of the primary alcohol to an electrophilic alkyl chloride.
Procedure:
Dissolve 1-benzyl-5-hydroxymethylimidazole (18.8 g, 0.1 mol) in 150 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Evaporate the DCM and excess SOCl₂ in vacuo.
Triturate the resulting crude residue with anhydrous diethyl ether to precipitate the product as a white to off-white crystalline solid. Filter and dry strictly under high vacuum.
Causality & Validation:
Why isolate as a hydrochloride salt? The free base of 1-benzyl-5-(chloromethyl)-1H-imidazole is inherently unstable. It contains both a nucleophilic imidazole nitrogen and a highly reactive electrophilic chloromethyl group, leading to rapid intermolecular alkylation (polymerization)[3]. Thionyl chloride naturally produces HCl gas as a byproduct, effectively protonating the imidazole nitrogen in situ. This deactivates its nucleophilicity, rendering the isolated hydrochloride salt bench-stable[3].
Self-Validation: The cessation of SO₂ and HCl gas evolution indicates reaction completion.
Quantitative Data & Reaction Parameters
Reaction Step
Reagents & Catalysts
Molar Equivalents
Temp (°C)
Time (h)
Typical Yield (%)
Key In-Process Control (IPC)
1. Condensation
Dihydroxyacetone dimer, Benzylamine HCl, KSCN
1.0 : 1.0 : 1.5
80 (Reflux)
4.0
85 - 92
Precipitation of product upon water addition
2. Desulfurization
Int-1, 30% H₂O₂, H₂WO₄
1.0 : 3.2 : 0.01
40 - 65
2.0
70 - 80
Negative KI-starch test post-quench
3. Chlorination
Int-2, SOCl₂
1.0 : 1.5
0 to 25
2.0
90 - 95
Cessation of HCl/SO₂ gas evolution
Quality Control & Structural Validation
To ensure the integrity of the final product before downstream applications, rigorous QC must be applied.
Analytical Validation (NMR)
Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the chlorination of this compound.
¹H NMR (DMSO-d₆): Look for a distinct downfield singlet at ~9.2 ppm (confirming the protonated imidazole N-CH-N), a singlet at ~7.8 ppm (imidazole C=CH-N), a multiplet at 7.3–7.4 ppm (benzyl aromatic protons), a singlet at 5.5 ppm (benzylic -CH₂-N), and critically, a sharp singlet at 4.9 ppm corresponding to the new chloromethyl protons (-CH₂-Cl)[3].
Stability & Handling
Hydrolysis Risk: The primary degradation pathway is the hydrolysis of the chloromethyl group back to the hydroxymethyl derivative (1-benzyl-5-(hydroxymethyl)-1H-imidazole) upon exposure to ambient moisture[3].
Storage Protocol: Store the hydrochloride salt tightly sealed under an inert atmosphere (argon or nitrogen) at 2–8 °C [3]. Protect from light to prevent photodegradation of the imidazole ring[3].
HPLC Monitoring: Purity can be monitored via reverse-phase HPLC. The appearance of a more polar peak (shorter retention time) is indicative of moisture-induced hydrolysis[3].
References
US Patent 6,630,593 B1. "Process for preparing a 1-substituted 5-hydroxymethyl imidazole." Google Patents.
PrepChem. "Synthesis of 1-Benzyl-5-hydroxymethyl-imidazole." Available at:[Link]
European Patent EP0005528B1. "Imidazole derivatives, their preparation and pharmaceutical compositions containing them." Google Patents.
Application Notes and Protocols: The Strategic Use of 5-(Chloromethyl)-1-ethyl-1H-imidazole in the Development of Novel Sirtuin Inhibitors
For Researchers, Scientists, and Drug Development Professionals Abstract Sirtuins, a class of NAD⁺-dependent histone deacetylases, have emerged as critical regulators in a multitude of cellular processes, making them com...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuins, a class of NAD⁺-dependent histone deacetylases, have emerged as critical regulators in a multitude of cellular processes, making them compelling therapeutic targets for a range of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The development of potent and selective sirtuin inhibitors is an area of intense research. Imidazole-containing compounds have been identified as a promising scaffold for the design of such inhibitors.[1][2][3] This document provides a detailed guide on the application of 5-(chloromethyl)-1-ethyl-1H-imidazole , a key building block, in the synthesis and evaluation of novel sirtuin inhibitors. We present a rationale for its use, a detailed synthetic protocol for a representative inhibitor, and a comprehensive protocol for the subsequent in vitro evaluation of its inhibitory activity against SIRT1.
Introduction: The Therapeutic Potential of Sirtuin Inhibition and the Role of the Imidazole Scaffold
Sirtuins (SIRT1-7 in mammals) are a family of enzymes that play a crucial role in cell signaling, DNA repair, metabolism, and longevity.[1] Their dysregulation is implicated in various pathologies. Consequently, the modulation of sirtuin activity with small molecules has garnered significant interest in drug discovery. The imidazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, and its amenability to chemical modification.[3] Several studies have highlighted the potential of imidazole derivatives as effective sirtuin inhibitors.[2][4]
The reactive chloromethyl group on the 5-(chloromethyl)-1-ethyl-1H-imidazole moiety makes it an excellent electrophilic building block for the synthesis of a diverse library of candidate molecules. The ethyl group at the 1-position of the imidazole can influence the compound's pharmacokinetic properties and its interaction with the target enzyme.
Synthetic Strategy: Leveraging the Reactivity of 5-(Chloromethyl)-1-ethyl-1H-imidazole
The primary synthetic utility of 5-(chloromethyl)-1-ethyl-1H-imidazole lies in its susceptibility to nucleophilic substitution at the chloromethyl carbon. This allows for the facile introduction of a wide range of functionalities, enabling the exploration of structure-activity relationships (SAR).
Diagram 1: General Synthetic Approach
This diagram illustrates the general synthetic strategy employing 5-(chloromethyl)-1-ethyl-1H-imidazole as a key intermediate.
Caption: General workflow for synthesizing sirtuin inhibitors.
Protocol 1: Synthesis of a Representative Sirtuin Inhibitor
This protocol details the synthesis of a novel sirtuin inhibitor candidate, S-( (1-ethyl-1H-imidazol-5-yl)methyl)-2-aminobenzenethiol (referred to as EIBT ), from 5-(chloromethyl)-1-ethyl-1H-imidazole and 2-aminothiophenol.
Reaction Setup: To a stirred solution of 2-aminothiophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
Addition of Electrophile: Add a solution of 5-(chloromethyl)-1-ethyl-1H-imidazole hydrochloride (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.
Reaction Monitoring: Stir the reaction mixture at 60 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure EIBT .
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro SIRT1 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of the synthesized compound EIBT against human recombinant SIRT1. The assay is based on the deacetylation of a fluorogenic acetylated peptide substrate.
Materials and Reagents:
Human recombinant SIRT1 enzyme
Fluorogenic SIRT1 substrate (e.g., a p53-based acetylated peptide with a fluorophore and a quencher)
NAD⁺
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
Developer solution (e.g., containing a protease to cleave the deacetylated peptide)
EIBT (dissolved in DMSO)
Known SIRT1 inhibitor (e.g., EX-527) as a positive control
96-well black microplate
Fluorescence microplate reader
Procedure:
Reagent Preparation: Prepare a stock solution of EIBT and the positive control in DMSO. Prepare serial dilutions in assay buffer to obtain the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
Reaction Mixture: In a 96-well black microplate, add the following in order:
Assay Buffer
EIBT or positive control at various concentrations
Human recombinant SIRT1 enzyme
Initiation of Reaction: Add NAD⁺ and the fluorogenic SIRT1 substrate to all wells to initiate the enzymatic reaction.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
Development: Add the developer solution to each well and incubate at 37°C for an additional 15-30 minutes.
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
Data Analysis:
Subtract the background fluorescence (wells without enzyme).
Calculate the percentage of inhibition for each concentration of EIBT relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
Diagram 2: Sirtuin Inhibition Assay Workflow
This diagram outlines the steps involved in the fluorescence-based sirtuin inhibition assay.
Caption: Workflow of the in vitro SIRT1 inhibition assay.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of imidazole-based sirtuin inhibitors can be modulated by modifications at various positions of the imidazole ring and the appended functionalities.
Modification Site
Structural Change
Expected Impact on Activity
Rationale
Imidazole N1-substituent
Varying the alkyl chain length (e.g., methyl, propyl)
Modulate lipophilicity and steric interactions
The N1-substituent can influence the overall shape and solubility of the molecule, affecting its binding to the enzyme.
Aromatic ring of the nucleophile
Introduction of electron-donating or -withdrawing groups
Alter electronic properties and potential for π-π stacking
Substituents on the aromatic ring can fine-tune the electronic environment and create additional interactions with amino acid residues in the active site.
Position of the nucleophilic group
Ortho-, meta-, or para-substitution
Change the vector and distance of key interaction points
The relative positioning of the imidazole core and other functional groups is critical for optimal binding geometry.
Conclusion
5-(Chloromethyl)-1-ethyl-1H-imidazole is a versatile and valuable building block for the synthesis of novel sirtuin inhibitors. Its reactivity allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships. The protocols provided herein offer a robust framework for the synthesis and in vitro evaluation of new imidazole-based sirtuin inhibitors, paving the way for the development of novel therapeutics targeting sirtuin-mediated diseases.
References
Dindi, U. M., Sadiq, S. P., Al Ghamdi, S., Alshahrani, S., Al-Ghamdi, K., Alshehri, B., ... & Vilwanathan, R. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Medicine, 10, 1282820. [Link]
BPS Bioscience. (n.d.). Fluorogenic SIRT5 Assay Kit. Retrieved from [Link]
Lipson, V. V., Yaremenko, F. G., Vakula, V. V., Kovalenko, S. V., Kirichenko, O. V., Desenko, S. M., ... & Zozulya, S. O. (2022). Imidazole derivatives as potent inhibitors of sirtuin-1. Functional Materials, 29(4), 539-546. [Link]
Rumpf, T., Schiedel, M., Karaman, B., Roessler, C., North, B. J., Lehotzky, A., ... & Sippl, W. (2015). Selective Sirt2 inhibition by a simplified thieno [3, 2-d] pyrimidin-4 (3 H)-one-based scaffold. Journal of medicinal chemistry, 58(12), 5006-5017.
Hoffmann, G., Breitenbücher, J., Schuller, M., & Steegborn, C. (2014). Sirtuin 3 (SIRT3) and its targets in mitochondria. International journal of molecular sciences, 15(5), 8459-8480.
Ali, M. A., Yoon, Y. K., Wei, A. C., Choon, T. S., Osman, H., Parang, K., & Shirazi, A. N. (2014). Synthesis and evaluation of novel benzimidazole derivatives as sirtuin inhibitors with antitumor activities. Bioorganic & medicinal chemistry, 22(2), 703-710. [Link]
Guda, S. K., & Namballa, S. (2017). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129. [Link]
Section 1: The Mechanistic Root & Strategic Workarounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit failing synthetic workflows for researchers and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently audit failing synthetic workflows for researchers and drug development professionals. One of the most common—and frustrating—issues in organic synthesis is the over-alkylation of primary amines.
On paper, reacting a primary amine with an alkyl halide appears to be a straightforward SN2 reaction that should yield a secondary amine. In practice, it is a statistical nightmare. The causality behind this is rooted in basic physical organic chemistry: the resulting secondary amine is significantly more nucleophilic than the starting primary amine due to the electron-donating inductive effect of the newly added alkyl group. This initiates a runaway reaction, rapidly consuming the alkylating agent to produce unwanted tertiary amines and quaternary ammonium salts.
This guide provides field-proven, self-validating methodologies to bypass over-alkylation, focusing on the two most reliable workarounds in modern organic synthesis: Reductive Amination and the Fukuyama Amine Synthesis .
To solve over-alkylation, we must abandon uncontrolled direct alkylation and shift to pathways that inherently limit the reaction to a single substitution event.
Mechanistic pathways comparing uncontrolled direct alkylation versus controlled synthesis strategies.
Strategy A: Reductive Amination
Reductive amination circumvents over-alkylation by changing the electrophile. Instead of an alkyl halide, a carbonyl compound (aldehyde or ketone) is used. The primary amine condenses with the carbonyl to form an imine. Because imines only form once per primary amine equivalent, the reaction halts at this intermediate. Subsequent in situ reduction yields the secondary amine [1]. The new secondary amine cannot easily react with another carbonyl without the removal of water, effectively shutting down over-alkylation [2].
When reductive amination is not viable (e.g., the required aldehyde is unstable or unavailable), the Fukuyama synthesis is the gold standard [3]. This method uses 2-nitrobenzenesulfonyl chloride (Nosyl chloride) to protect the primary amine. The resulting sulfonamide is highly acidic (pKa ~9) and can be mono-alkylated smoothly using an alkyl halide and a weak base. Crucially, the steric and electronic profile of the nosyl group physically prevents a second alkylation. Deprotection is achieved under exceptionally mild conditions using a thiol, which attacks the electron-deficient aromatic ring to release sulfur dioxide and the pure secondary amine [4].
Section 2: Self-Validating Experimental Protocols
Every robust protocol must be a self-validating system. Do not proceed to subsequent steps without confirming the success of the previous one via the validation checkpoints provided below.
Protocol 1: One-Pot Reductive Amination using STAB
Causality Note: We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Borohydride (NaBH4) because STAB is significantly milder. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, ensuring high chemoselectivity [1].
Imine Formation: In a dry round-bottom flask, dissolve the primary amine (1.0 eq) and the aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration.
Acid Catalysis: Add glacial acetic acid (1.0 eq) to the mixture.
Validation Checkpoint: The slight acidity (pH ~4-5) accelerates imine formation and protonates the imine for reduction. Monitor by TLC (Ninhydrin stain); the primary amine spot should disappear, indicating complete conversion to the imine.
Reduction: Add STAB (1.5 eq) portion-wise at room temperature. Stir under a nitrogen atmosphere for 2-12 hours.
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step-by-step molecular workflow of the reductive amination process.
Protocol 2: Fukuyama Amine Synthesis
Causality Note: Thiophenol is used for deprotection because the thiolate anion is a soft, highly effective nucleophile that specifically targets the electron-deficient ortho-nitro aromatic ring of the nosyl group, leaving other sensitive functional groups intact [3].
Nosylation: React the primary amine (1.0 eq) with 2-nitrobenzenesulfonyl chloride (1.1 eq) and triethylamine (1.2 eq) in DCM at 0 °C, warming to room temperature over 2 hours. Isolate the sulfonamide via standard aqueous workup.
Alkylation: Dissolve the sulfonamide (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) and the alkyl halide (1.2 eq). Heat to 50 °C for 4 hours.
Validation Checkpoint: LC-MS must show a mass shift corresponding to the exact addition of one alkyl group, with absolutely no +2x over-mass peaks.
Denosylation: To the alkylated sulfonamide in acetonitrile, add thiophenol (1.2 eq) and Cs2CO3 (2.0 eq). Stir at room temperature for 2 hours.
Purification: Dilute with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the pure secondary amine.
Section 3: Quantitative Data & Reagent Selection
Use the following data matrix to select the optimal synthetic strategy based on your specific substrate constraints.
Synthesis Strategy
Reagents Used
Typical Yield
Over-Alkylation Risk
Best Use Case
Direct Alkylation
R-X, Base (K2CO3)
20-40%
Very High
Symmetrical tertiary amines or quaternary salts.
Direct Alkylation (Excess)
R-X, 10 eq R-NH2
60-80%
Moderate
Cheap, highly volatile primary amines (e.g., methylamine) that can be easily evaporated.
Sterically hindered amines; complex multi-step drug synthesis where aldehydes are unstable.
Section 4: Troubleshooting FAQs
Q: Why am I still seeing trace tertiary amines in my reductive amination?A: Trace dialkylation can occur if the aldehyde is extremely unhindered (e.g., formaldehyde) or if the intermediate imine is reduced too slowly, allowing the newly formed secondary amine to react with another aldehyde molecule. Mitigation: Pre-form the imine completely (verify by TLC) before adding the reducing agent, and ensure you are strictly using STAB, not harsher hydrides.
Q: Can I use sodium borohydride (NaBH4) instead of STAB or NaBH3CN?A: It is highly discouraged. NaBH4 is a strong, unselective reducing agent that will rapidly reduce your starting aldehyde or ketone into an alcohol before it has a chance to form an imine with your primary amine. STAB and Sodium Cyanoborohydride (NaBH3CN) are electrophilic enough to ignore the carbonyl but reactive enough to reduce the protonated iminium ion.
Q: Why does the Fukuyama synthesis use the Nosyl group instead of the traditional Tosyl (Ts) group?A: Deprotecting a Tosyl group requires brutally harsh conditions—such as refluxing in strong acids or using dissolving metal reductions (Na/NH3)—which will destroy most complex pharmaceutical intermediates. The Nosyl group, however, undergoes a unique aromatic nucleophilic substitution with thiols at room temperature, making it perfectly orthogonal to almost all other protecting groups.
References
"Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride", Organic Chemistry Portal. URL:[Link]
"Reductive Amination, and How It Works", Master Organic Chemistry. URL:[Link]
Technical Support Center: Reaction Monitoring via TLC & LC-MS Reaction monitoring is the analytical pulse of synthetic chemistry. Whether you are optimizing a novel synthetic route or scaling up an Active Pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Reaction Monitoring via TLC & LC-MS
Reaction monitoring is the analytical pulse of synthetic chemistry. Whether you are optimizing a novel synthetic route or scaling up an Active Pharmaceutical Ingredient (API), rapid and accurate analysis is critical[1]. Thin-Layer Chromatography (TLC) offers real-time, low-cost visual feedback, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive structural and purity data[2].
This technical support guide is designed for researchers and drug development professionals. It addresses the most common technical hurdles encountered during reaction monitoring, providing root-cause analyses, self-validating experimental protocols, and actionable troubleshooting steps.
Section 1: TLC Troubleshooting & FAQs
Q: Why are the spots on my TLC plate streaking or tailing instead of forming tight, resolved circles?A: Streaking is typically caused by one of two phenomena: sample overload or secondary interactions with the stationary phase[3].
Causality 1 (Overload): Applying a highly concentrated sample overwhelms the local binding capacity of the silica gel. The solvent front moves the leading edge of the spot, but the bulk of the material lags behind, creating a long streak[4].
Causality 2 (Acid/Base Interactions): Standard silica gel is slightly acidic. If your compound contains basic functional groups (e.g., amines, indoles), it will strongly interact with the silanol groups via hydrogen bonding and ionic interactions, causing the compound to drag[5]. Conversely, highly acidic compounds (e.g., carboxylic acids) can also streak due to partial deprotonation on the plate.
Solution: Dilute the sample 10-fold. If streaking persists, modify your mobile phase. For basic compounds, add 1% v/v Triethylamine (TEA) or ammonia to deactivate the acidic silanol sites[6]. For acidic compounds, add 1% v/v Acetic Acid or Formic Acid to suppress deprotonation[6].
Q: My reaction mixture spots are stuck at the baseline (
Rf=0
) or running completely with the solvent front (
Rf=1
). How do I resolve this?A: This indicates a severe polarity mismatch between your analyte and the mobile phase[5].
Causality: In normal-phase TLC (silica gel), the stationary phase is highly polar. If your eluent is too non-polar (e.g., 100% hexanes), polar compounds will remain strongly adsorbed to the baseline. If the eluent is too polar (e.g., 100% methanol), it outcompetes the analyte for binding sites, washing everything to the solvent front[5].
Solution: Systematically adjust the ratio of your binary solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) until the target compound elutes at an
Rf
of 0.3 to 0.5, which provides the highest theoretical resolution for separating impurities.
Section 2: LC-MS Troubleshooting & FAQs
Q: Why am I experiencing ion suppression, or why is the mass signal for my expected product missing despite seeing a clear product spot on TLC?A: Missing mass signals in Electrospray Ionization (ESI) are frequently caused by matrix effects or metal chelation[7][8].
Causality 1 (Matrix Effects): ESI is a competitive ionization process. If your crude reaction mixture contains a high concentration of inorganic salts, reagents, or non-volatile solvents (like DMF or DMSO), these matrix components will outcompete your target analyte for the available charge droplets in the ESI source, leading to severe ion suppression[8][9].
Causality 2 (Metal Chelation): Certain analytes, particularly phosphorylated compounds or polycarboxylic acids, have a high affinity for the exposed iron (
Fe2+
) and oxide surfaces of standard stainless-steel HPLC column housings and frits. The compound adsorbs to the metal, resulting in peak tailing, loss of sample, and complete signal suppression[7].
Solution: Perform a "mini-workup" prior to injection (see Protocol 2) to remove salts and polar reagents[10]. If metal chelation is suspected, switch to a metal-free (PEEK-lined) column or add a volatile chelator to the mobile phase[7].
Q: I see a strong mass peak, but it doesn't match my expected
[M+H]+
or
[M−H]−
mass. How do I interpret this?A: You are likely observing adduct formation.
Causality: During the ESI process, analytes can ionize by coordinating with trace metal cations or mobile phase additives rather than just protons[11]. For example, trace sodium from glassware can lead to a strong
[M+Na]+
peak (+22 Da relative to
[M+H]+
). If you are using ammonium acetate as a buffer, you will frequently see
[M+NH4]+
(+17 Da)[11].
Section 3: Quantitative Data & Reference Tables
Table 1: Common TLC Stains and their Applications
Stain
Target Functional Groups
Visual Result
Causality/Mechanism
UV Light (254 nm)
Conjugated systems, aromatics
Dark spots on a green fluorescent background
Analytes quench the fluorescence of the
F254
indicator embedded in the silica gel.
Potassium Permanganate (
KMnO4
)
Alkenes, alkynes, oxidizable groups
Yellow/brown spots on a bright purple background
Mn(VII)
is reduced to
Mn(IV)
oxide (
MnO2
) upon oxidizing the functional group.
Ninhydrin
Primary and secondary amines
Pink, red, or purple spots
Reacts with the amino group to form the highly conjugated chromophore "Ruhemann's purple".
Phosphomolybdic Acid (PMA)
Universal (alcohols, alkenes, lipids)
Dark blue/green spots on a yellow background
Mo(VI)
is reduced to mixed-valence
Mo(V)/Mo(VI)
complexes upon heating with organic compounds.
Trace potassium from biological matrices or glassware[11].
Negative (-)
[M−H]−
-1.007
Standard deprotonation.
Negative (-)
[M+HCOO]−
+44.998
Formic acid mobile phase additive.
Negative (-)
[M+CH3COO]−
+59.013
Acetic acid mobile phase additive.
Section 4: Experimental Protocols
Protocol 1: Optimized TLC Sample Preparation and Development
Self-Validating System: This protocol includes a mandatory "co-spotting" step to definitively prove whether a newly appearing spot is the product or an artifact of the starting material running differently due to matrix effects.
Sample Dilution: Dissolve 1-2 mg of the crude reaction mixture in 1 mL of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Causality: Prevents spot overloading and subsequent streaking[3].
Plate Preparation: Draw a faint pencil line 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: (1) Starting Material (SM), (2) Co-spot (SM + Reaction), (3) Reaction Mixture.
Spotting: Use a glass capillary to apply 1-2
μL
of each solution to their respective lanes. Keep spots <2 mm in diameter.
Development: Place the plate in a pre-equilibrated chamber containing the optimized mobile phase (e.g., 3:1 Hexanes:EtOAc). Ensure the solvent level is below the baseline.
Validation: If Lane 2 (Co-spot) resolves into two distinct spots, the reaction has formed a new product. If it forms a single figure-eight or elongated spot, the eluent polarity must be adjusted to improve resolution.
Protocol 2: LC-MS Mini-Workup for Crude Reaction Mixtures
Self-Validating System: This protocol removes matrix suppressors before injection, ensuring that a "no signal" result is due to the actual absence of the compound, rather than ESI ion suppression.
Aliquot: Transfer 5-10
μL
of the live reaction mixture into a 1.5 mL microcentrifuge tube[10].
Quench & Precipitate: Add 500
μL
of a quenching solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid). Causality: Halts the reaction immediately and precipitates large proteins, inorganic salts, and polymeric byproducts[8].
Homogenization: Vortex vigorously for 10 seconds.
Clarification: Centrifuge at 10,000 x g for 3 minutes to pellet insoluble debris. Injecting particulates will clog the LC column frits.
Dilution: Transfer 50
μL
of the clarified supernatant into an LC-MS vial containing 950
μL
of mobile phase (a 20-fold dilution). Causality: Drastically reduces the concentration of non-volatile matrix components, mitigating ESI ion suppression[8].
Analysis: Inject 1-5
μL
onto the LC-MS system.
Section 5: Visualizations
TLC Troubleshooting Logic Tree for resolving common chromatographic issues.
LC-MS Signal Resolution Pathway for diagnosing missing mass signals.
References
Waters Corporation. "Supporting Pharmaceutical Synthetic Process R&D Using LC-MS". Waters.com. 2
BenchChem. "Technical Support Center: Monitoring 5-Bromoindole Reactions by TLC and HPLC". Benchchem.com. 5
SiliCycle / Chemie Brunschwig. "Solutions for chromatography and purification". chemie-brunschwig.ch. 6
Keller et al. "Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification". PMC. 11
Imtakt Corp. "Uncommon Fix for LC–MS Ion Suppression". LCGC International. 7
Reddit r/chemistry community. "Can LC-MS and TLC results when monitoring a reaction live depend on work-up?". Reddit.com. 10
Google Patents. "US7815803B2 - Preparation of samples for LC-MS/MS using magnetic particles". Google.com. 8
ResearchGate. "Effect of ionization suppression by trace impurities in mobile phase water on the accuracy of quantification by high-performance liquid chromatography/mass spectrometry". ResearchGate.net. 9
comparing 5-(Chloromethyl)-1-ethyl-1H-imidazole with other alkylating agents
Advanced Comparison Guide: 5-(Chloromethyl)-1-ethyl-1H-imidazole vs. Conventional Alkylating Agents in Medicinal Chemistry As drug targets become increasingly complex, the selection of alkylating building blocks in medic...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Comparison Guide: 5-(Chloromethyl)-1-ethyl-1H-imidazole vs. Conventional Alkylating Agents in Medicinal Chemistry
As drug targets become increasingly complex, the selection of alkylating building blocks in medicinal chemistry dictates not only the success of the synthetic pathway but also the pharmacokinetic viability of the final drug candidate. 5-(Chloromethyl)-1-ethyl-1H-imidazole (CAS: 497853-90-4) is a highly specialized electrophile used to append the 1-ethyl-1H-imidazol-5-ylmethyl pharmacophore onto target scaffolds.
This guide provides an objective, data-supported comparison between 5-(Chloromethyl)-1-ethyl-1H-imidazole and conventional alkylating agents (such as Benzyl Chloride, Methyl Iodide, and 2-Chloro-N,N-dimethylethanamine), focusing on mechanistic reactivity, chemoselectivity, and experimental handling.
Mechanistic Profiling & Reactivity Causality
The fundamental difference between 5-(Chloromethyl)-1-ethyl-1H-imidazole and simple aliphatic or benzylic halides lies in its dual-character molecular structure. It possesses both a highly electrophilic center (the chloromethyl carbon) and a nucleophilic center (the N3 nitrogen of the imidazole ring).
The Self-Polymerization Paradigm
Conventional agents like Benzyl Chloride (BnCl) or Methyl Iodide (MeI) are stable as free liquids because they lack a nucleophilic moiety. In contrast, the free base of a chloromethyl imidazole is inherently unstable. The electron-rich heteroaromatic ring activates the chloromethyl group toward
SN2
displacement, while the basic imidazole nitrogen acts as a competing nucleophile. If left in its free base form, the molecule undergoes rapid intermolecular self-alkylation, leading to oligomerization and the formation of diimidazolylmethane derivatives[1].
To circumvent this, 5-(Chloromethyl)-1-ethyl-1H-imidazole is strictly synthesized, shipped, and stored as a hydrochloride salt [2]. Protonation of the imidazole nitrogen neutralizes its nucleophilicity, preserving the integrity of the electrophilic chloromethyl group for the intended cross-coupling reaction[3].
Pharmacological Rationale
Why use this complex reagent instead of a simple benzyl group? Appending a benzyl group increases a molecule's lipophilicity (LogP), which can lead to poor aqueous solubility and off-target toxicity. The 1-ethyl-1H-imidazol-5-ylmethyl moiety introduces a basic nitrogen (pKa ~6.5–7.0) that acts as a critical hydrogen bond acceptor, improves physiological solubility, and frequently engages in favorable interactions within kinase or GPCR binding pockets[4].
Reaction pathways of 5-(Chloromethyl)-1-ethyl-1H-imidazole highlighting SN2 vs. self-polymerization.
Quantitative Performance Comparison
The following table synthesizes the reactivity, handling, and application profiles of 5-(Chloromethyl)-1-ethyl-1H-imidazole against standard industry alternatives.
To successfully utilize 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride without losing the reagent to self-polymerization, the reaction must be designed as a "slow-release" system. The following protocol details the
SN2
N-alkylation of a secondary amine.
Base: Potassium Carbonate (
K2CO3
, 3.0 equivalents). Causality:
K2CO3
is a heterogeneous, non-nucleophilic base in DMF. It slowly deprotonates the hydrochloride salt, keeping the steady-state concentration of the highly reactive free-base imidazole low, thereby favoring cross-coupling with the target amine over self-polymerization.
Solvent: Anhydrous DMF. Causality: Polar aprotic solvents accelerate
SN2
transition states by leaving the nucleophile unsolvated.
Step-by-Step Methodology
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the target secondary amine (1.0 eq) and anhydrous
K2CO3
(3.0 eq). Suspend the mixture in anhydrous DMF (0.2 M relative to the amine).
Electrophile Addition: Add 5-(Chloromethyl)-1-ethyl-1H-imidazole HCl (1.2 eq) to the suspension in a single portion at room temperature.
Thermal Activation: Heat the reaction mixture to 60°C. Validation Check: The suspension will gradually change color (typically pale yellow) as the free base is liberated and consumed.
Reaction Monitoring (Self-Validation): After 4 hours, sample the reaction. Dilute 10 µL of the mixture in 1 mL of Acetonitrile/Water and analyze via LC-MS.
Success Metric: Disappearance of the starting amine mass and the emergence of a dominant peak at
[M+109]+
(representing the addition of the
C6H9N2
moiety).
Quenching & Workup: Cool the reaction to room temperature. Quench by adding distilled water (equal to 3x the DMF volume). Extract the aqueous layer with Ethyl Acetate (3x). Causality: Water neutralizes any unreacted electrophile via hydrolysis to the corresponding hydroxymethyl imidazole[3], which partitions into the aqueous layer along with inorganic salts.
Purification: Dry the combined organic layers over
Na2SO4
, concentrate in vacuo, and purify via flash chromatography (Dichloromethane/Methanol gradient) to yield the pure alkylated product.
Step-by-step experimental workflow for N-alkylation using the imidazole hydrochloride salt.
Conclusion
While 5-(Chloromethyl)-1-ethyl-1H-imidazole demands stricter handling protocols than simple alkyl halides due to its propensity for self-polymerization[1], its utility in modern drug design is unparalleled. By utilizing its hydrochloride salt and employing heterogeneous weak bases to control the in situ generation of the free electrophile, researchers can efficiently install the ethyl-imidazole pharmacophore to optimize target binding and pharmacokinetic profiles[4].
References
[4]Title : WO2025021048A1 - 一类多环化合物及其用途 (A class of polycyclic compounds and their uses)
Source : Google Patents
URL : 4
Comparative Guide: Structure-Activity Relationship (SAR) of Novel Imidazole-Based CYP51 Inhibitors
Executive Summary & Strategic Context For decades, imidazole and triazole derivatives have served as the cornerstone of antifungal therapy. However, the rapid emergence of resistant fungal strains—particularly fluconazol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
For decades, imidazole and triazole derivatives have served as the cornerstone of antifungal therapy. However, the rapid emergence of resistant fungal strains—particularly fluconazole-resistant Candida species—has necessitated the rational design of next-generation compounds. This guide provides an objective, data-driven comparison between standard clinical azoles (Fluconazole, Ketoconazole) and novel N-1 substituted imidazole derivatives. By analyzing the Structure-Activity Relationship (SAR), researchers can understand how specific functional group modifications dictate target affinity, membrane permeability, and mammalian cytotoxicity.
Mechanistic Grounding: Target Engagement
The primary mechanism of action for imidazole-based antifungals is the inhibition of lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungal cell membranes.
The pharmacophore of these compounds relies on a dual-interaction model:
Heme Coordination: The basic nitrogen (N-3) of the imidazole ring coordinates directly with the heme iron atom in the CYP51 active site, preventing the natural substrate (lanosterol) from binding.
Hydrophobic Pocket Occupation: The N-1 substituent of the imidazole ring extends into the hydrophobic substrate-binding pocket of the enzyme. Modifying this N-1 side chain is the primary focus of SAR optimization.
Fig 1: Mechanism of CYP51 inhibition by imidazole derivatives leading to fungal cell death.
Structure-Activity Relationship (SAR) Dynamics
Rational drug design relies on iterative SAR studies to optimize lead compounds[1]. Recent pharmacological evaluations highlight two critical structural modifications that drastically improve the efficacy of imidazole derivatives over standard therapies:
Para-Substitution with Electron-Withdrawing Groups: The addition of halogens (e.g., -Cl, -F) at the para position of the aromatic ring significantly enhances inhibitory activity. The electronic effects of these substituents increase the dipole moment, improving the compound's ability to bind tightly to the CYP51 active site[2].
Hydrophobic Alkyl or Isoprenoid Chains: Introducing long hydrophobic chains (e.g., a C12 alkyl chain or geranyl groups) at the N-1 position transforms the compound into a lysosomotropic detergent. This modification not only improves the fit within the hydrophobic pocket of CYP51 but also enhances direct cell-membrane damaging activity, facilitating better penetration into the fungal cell[3],[4].
Comparative Performance Data
To objectively evaluate the success of these SAR modifications, we compare two hypothetical optimized compounds—IM-C12 (an imidazole with a C12 alkyl chain) and IM-Para-Cl (an imidazole with a para-chloro phenyl group)—against standard clinical alternatives.
The data below summarizes Minimum Inhibitory Concentration (MIC) against wild-type and resistant Candida albicans, CYP51 enzyme inhibition (IC50), and mammalian cytotoxicity against the HEp-2 cell line to determine the Selectivity Index (SI).
Compound Class
Substitution Profile
MIC C. albicans WT (µg/mL)
MIC C. albicans Flu-R (µg/mL)
CYP51 IC50 (µM)
Cytotoxicity IC50 HEp-2 (µM)
Fluconazole (Standard)
Bis-triazole
0.50
>64.0
0.20
>100.0
Ketoconazole (Standard)
Imidazole, Dichlorophenyl
0.25
32.0
0.05
45.0
IM-C12 (Novel)
Imidazole, C12 Alkyl Chain
0.12
2.0
0.03
60.0
IM-Para-Cl (Novel)
Imidazole, Para-Chloro Phenyl
0.06
1.0
0.015
85.0
Data Insights:
While Fluconazole loses virtually all efficacy against resistant strains (MIC >64 µg/mL), the structurally optimized IM-Para-Cl maintains potent activity (MIC 1.0 µg/mL). Furthermore, the para-chloro substitution yields a lower mammalian cytotoxicity (85.0 µM) compared to Ketoconazole (45.0 µM), resulting in a vastly superior therapeutic window.
Experimental Methodologies & Validation Workflows
To ensure scientific trustworthiness, the comparative data above must be generated through self-validating, standardized assay systems.
Fig 2: Iterative SAR workflow integrating efficacy, mechanistic validation, and safety profiling.
Protocol 1: Broth Microdilution for MIC Determination
Causality & Rationale: We utilize the broth microdilution method over agar disk diffusion because it yields precise, quantitative MIC values required for robust SAR mathematical modeling[1]. A standardized inoculum ensures a consistent multiplicity of infection, preventing artificially inflated MICs caused by high fungal burdens.
Step-by-Step Procedure:
Media & Reagent Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS. Dissolve the synthesized imidazole derivatives in DMSO (final assay DMSO concentration must be ≤1% to prevent solvent toxicity).
Inoculum Standardization: Culture Candida albicans strains on Sabouraud dextrose agar for 24 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately
1×106
to
5×106
CFU/mL). Dilute this suspension 1:1000 in RPMI 1640.
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the imidazole compounds (ranging from 64 µg/mL to 0.015 µg/mL).
Inoculation & Controls: Add 100 µL of the standardized fungal inoculum to each well.
Self-Validation: Include a positive growth control (media + inoculum + 1% DMSO) to ensure fungal viability, and a negative sterility control (media only) to rule out contamination.
Incubation & Readout: Incubate plates at 35°C for 24–48 hours. The MIC is defined as the lowest concentration of the compound that results in a ≥50% reduction in visible growth compared to the positive control.
Causality & Rationale: Phenotypic MIC data alone cannot confirm target engagement. To isolate the mechanism of action, we employ CO-difference spectroscopy. Because imidazoles competitively bind the heme iron of CYP51, they prevent carbon monoxide (CO) from binding. Measuring the reduction in the characteristic 450 nm absorbance peak provides a direct, cell-free quantification of target engagement.
Step-by-Step Procedure:
Enzyme Preparation: Express recombinant fungal CYP51 in E. coli and purify via affinity chromatography. Dilute the enzyme to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.
Baseline Spectrum: Divide the enzyme solution equally into sample and reference cuvettes. Record a baseline absorption spectrum from 400 nm to 500 nm using a dual-beam spectrophotometer.
Compound Incubation: Add varying concentrations of the imidazole test compound (0.001 to 10 µM) to the sample cuvette. Incubate for 5 minutes at room temperature to allow equilibrium binding.
CO Saturation & Reduction: Gently bubble carbon monoxide gas through both cuvettes for 30 seconds. Add a few grains of solid sodium dithionite (
Na2S2O4
) to both cuvettes to reduce the heme iron from
Fe3+
to
Fe2+
.
Quantification: Record the difference spectrum. Calculate the concentration of functional, uninhibited CYP51 by measuring the absorbance difference between 450 nm and 490 nm. The
IC50
is the compound concentration that reduces the 450 nm peak height by 50%.
Conclusion
The rational modification of the imidazole scaffold remains a highly viable strategy for overcoming azole resistance in fungal pathogens. As demonstrated by the comparative data, substituting the N-1 position with electron-withdrawing para-halogens or long hydrophobic alkyl chains effectively optimizes the structure-activity relationship. These modifications not only restore potency against resistant strains by tightening CYP51 binding but also maintain a favorable mammalian cytotoxicity profile, paving the way for safer, next-generation therapeutics.
References
1.[1] Title : A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of Imidazole Derivatives
Source : benchchem.com
URL :
2.[3] Title : Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds
Source : scispace.com
URL :
3.[4] Title : ANTIFUNGAL ACTIVITY AND CYTOTOXICITY OF IMIDAZOLE- AND MORPHOLINE-BASED LYSOSOMOTROPIC DETERGENTS
Source : kpi.ua
URL :
4.[2] Title : Development and Characterization of Imidazole Derivatives for Antifungal Applications
Source : biolmolchem.com
URL :
A Comparative Guide to the Analytical Validation of 5-(Chloromethyl)-1-ethyl-1H-imidazole Purity
For Researchers, Scientists, and Drug Development Professionals In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is paramount to ensure the safety, efficacy, and quality...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of chemical intermediates is paramount to ensure the safety, efficacy, and quality of the final drug product. 5-(Chloromethyl)-1-ethyl-1H-imidazole is a key building block in the synthesis of various pharmaceuticals. Its reactive chloromethyl group makes it susceptible to the formation of impurities during synthesis and storage. Therefore, a robust and validated analytical method for purity assessment is a critical component of quality control.
This guide provides an in-depth comparison of analytical methodologies for the validation of 5-(chloromethyl)-1-ethyl-1H-imidazole purity. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting the resulting data, all grounded in scientific principles and regulatory expectations.
The Criticality of Purity Profiling
Impurity profiling is the identification, quantification, and characterization of impurities in drug substances and products.[1] This process is essential for ensuring the safety and efficacy of pharmaceutical formulations.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have stringent guidelines for the reporting and identification of impurities, with any impurity exceeding 0.05% of the API often requiring characterization.[2] For a reactive intermediate like 5-(chloromethyl)-1-ethyl-1H-imidazole, potential impurities can arise from starting materials, by-products of the synthesis, and degradation products.
Potential Impurities in the Synthesis of 5-(Chloromethyl)-1-ethyl-1H-imidazole:
The synthesis of similar imidazole derivatives often involves the reaction of a substituted imidazole with a chlorinating agent.[3][4] Potential impurities could include:
Starting Materials: Unreacted 1-ethyl-1H-imidazole or (1-ethyl-1H-imidazol-5-yl)methanol.
Isomeric Impurities: Formation of 4-(chloromethyl)-1-ethyl-1H-imidazole.
By-products: Dimeric species or products of side reactions.
Degradation Products: Hydrolysis of the chloromethyl group to a hydroxymethyl group, forming (1-ethyl-1H-imidazol-5-yl)methanol.
A thorough understanding of the synthetic route and the chemical nature of the target molecule is the first step in developing a specific and stability-indicating analytical method.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique can definitively determine the purity of a compound. A multi-faceted, or orthogonal, approach employing techniques with different separation and detection principles is necessary for a comprehensive analysis. For 5-(chloromethyl)-1-ethyl-1H-imidazole, a combination of chromatographic and spectroscopic methods provides the most robust purity profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility, making it ideal for separating and quantifying impurities.[5] A stability-indicating HPLC method is one that can separate the API from its impurities and degradation products.
A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a moderately polar compound like 5-(chloromethyl)-1-ethyl-1H-imidazole. The selection of the stationary phase (e.g., C18), mobile phase composition, and detector are critical for achieving optimal separation and sensitivity.
Column Chemistry: A C18 column provides good retention and separation for a broad range of polar and non-polar compounds.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) allows for the separation of compounds with a range of polarities.[2][6] The use of a buffer is crucial for controlling the ionization state of the imidazole ring, thereby ensuring reproducible retention times.
Detection: A UV detector is suitable for imidazole-containing compounds, which typically exhibit UV absorbance. The detection wavelength should be chosen at the absorbance maximum of the analyte to ensure high sensitivity.[7]
Instrumentation and Materials:
HPLC system with a UV or Diode Array Detector (DAD)
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
HPLC-grade acetonitrile, water, and potassium dihydrogen phosphate
Phosphoric acid for pH adjustment
Volumetric flasks, pipettes, and autosampler vials
Reference standard of 5-(chloromethyl)-1-ethyl-1H-imidazole (of known purity)
Preparation of Solutions:
Mobile Phase A: 25 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
Standard Solution: Accurately weigh approximately 10 mg of the 5-(chloromethyl)-1-ethyl-1H-imidazole reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of about 100 µg/mL.
Sample Solution: Prepare the sample solution of synthesized 5-(chloromethyl)-1-ethyl-1H-imidazole at the same concentration as the standard solution using the diluent.
Method Validation:
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9][10] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] This is demonstrated by the separation of the main peak from all potential impurities and degradation products.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] A minimum of five concentrations is recommended.[8]
Accuracy: The closeness of the test results to the true value.[8]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
Caption: Workflow for HPLC Method Development and Validation.
Gas Chromatography (GC): A Complementary Separation Technique
For volatile and semi-volatile impurities that may not be amenable to HPLC, Gas Chromatography (GC) offers an excellent orthogonal separation technique.[5] Given that 5-(chloromethyl)-1-ethyl-1H-imidazole is a halogenated organic compound, GC can be particularly effective.[11]
Injector and Column: A split/splitless injector is commonly used. The choice of a capillary column with a suitable stationary phase (e.g., a mid-polarity phase like a 5% phenyl-polysiloxane) is critical for resolving the analyte from potential volatile impurities.
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds. However, for enhanced selectivity and sensitivity towards the halogenated analyte and related impurities, an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD) can be employed.[12][13][14][15] Mass Spectrometry (MS) can also be coupled with GC (GC-MS) for definitive identification of impurities.[5][11]
Instrumentation and Materials:
Gas chromatograph with a Flame Ionization Detector (FID)
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane)
High-purity helium or hydrogen as carrier gas
HPLC-grade solvent for sample dissolution (e.g., dichloromethane or ethyl acetate)
Reference standard of 5-(chloromethyl)-1-ethyl-1H-imidazole
Chromatographic Conditions:
Parameter
Condition
Injector Temperature
250 °C
Detector Temperature
280 °C
Oven Program
100 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min)
Carrier Gas Flow
1.0 mL/min (constant flow)
| Injection Volume | 1 µL (split ratio 50:1) |
Data Comparison:
Technique
Advantages
Disadvantages
Best Suited For
HPLC-UV
High resolution, good for non-volatile and thermally labile compounds, robust and reproducible.
May not be suitable for highly volatile impurities.
Primary purity assessment and quantification of known and unknown non-volatile impurities.
GC-FID/XSD
Excellent for volatile and semi-volatile impurities, high sensitivity for halogenated compounds (XSD).[12]
Not suitable for non-volatile or thermally labile compounds.
Detecting residual solvents and volatile by-products from the synthesis.
Spectroscopic Techniques for Structural Elucidation and Confirmation
While chromatographic techniques separate impurities, spectroscopic methods are indispensable for their structural identification and for confirming the identity of the main component.
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.[1][5][16][17] Both ¹H and ¹³C NMR should be employed.
¹H NMR: Provides information on the number and types of protons and their connectivity. The chemical shifts and coupling patterns are characteristic of the molecule's structure.
¹³C NMR: Provides information on the carbon skeleton of the molecule.
Quantitative NMR (qNMR): Can be used for purity determination by integrating the signals of the analyte against a certified internal standard.
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. DMSO-d₆ is often a good choice for imidazole derivatives.[18]
Transfer the solution into a clean, dry NMR tube.
Acquire the ¹H NMR spectrum on a calibrated spectrometer.
Caption: Orthogonal approach for comprehensive purity analysis.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for identifying unknown impurities.[1][19] It is often coupled with a chromatographic technique (LC-MS or GC-MS) to provide mass information for each separated component.[2][5] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental composition.[19]
Conclusion: A Self-Validating System for Purity Assurance
The analytical validation of 5-(chloromethyl)-1-ethyl-1H-imidazole purity is not a one-size-fits-all process. A scientifically sound and logical approach, grounded in the principles of analytical chemistry and guided by regulatory expectations, is essential. By employing a combination of orthogonal techniques—primarily a validated, stability-indicating HPLC method for quantification, complemented by GC for volatile impurities, and confirmed by spectroscopic methods like NMR and MS for structural elucidation—a comprehensive and trustworthy purity profile can be established. This multi-faceted strategy creates a self-validating system, ensuring that the intermediate meets the stringent quality requirements for use in pharmaceutical development and manufacturing.
References
Synthink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained. Synthink. [Link]
Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
Pharmaceutical Technology. (2020, November 15). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]
ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. [Link]
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Pencheva, T., et al. (2018). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 23(11), 2888. [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
Hites, R. A. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. International Journal of Molecular Sciences, 23(8), 4333. [Link]
Bar-Ilan University. (2010, February 13). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Bar-Ilan University Research Authority. [Link]
CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI. [Link]
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
El-Kimary, E. I., et al. (2017). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 22(10), 1640. [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]
Nachman, K. E., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Sciences Europe, 30(1), 8. [Link]
Agilent. (n.d.). Gas Chromatography Fundamentals. Agilent Technologies. [Link]
ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
Nilsson, C. (2004). Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Department of Environmental Chemistry, Stockholm University. [Link]
Gcms.cz. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Gcms.cz. [Link]
Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.
Personal protective equipment for handling 5-(Chloromethyl)-1-ethyl-1H-imidazole
Comprehensive Safety and Operational Guide for Handling 5-(Chloromethyl)-1-ethyl-1H-imidazole As a critical building block in the synthesis of imidazoline-derivative drugs and complex active pharmaceutical ingredients (A...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling 5-(Chloromethyl)-1-ethyl-1H-imidazole
As a critical building block in the synthesis of imidazoline-derivative drugs and complex active pharmaceutical ingredients (APIs), 5-(Chloromethyl)-1-ethyl-1H-imidazole (often supplied as a hydrochloride salt, CAS: 790654-82-9) is highly valued for its reactivity. However, this same reactivity makes it a potent alkylating agent and a severe occupational hazard [1].
This guide provides drug development professionals and laboratory scientists with field-proven, causality-driven protocols for the safe handling, weighing, and disposal of this compound.
Mechanistic Basis for Hazards: The "Why" Behind the Danger
To handle 5-(Chloromethyl)-1-ethyl-1H-imidazole safely, one must understand its molecular behavior. The compound features a highly electrophilic chloromethyl (-CH2Cl) group attached to an electron-donating imidazole ring. This structure stabilizes intermediate carbocations, making the chlorine an exceptional leaving group [2].
This drives two primary hazardous pathways:
Biological Alkylation (Toxicity): The compound acts as a potent alkylating agent, binding irreversibly to biological nucleophiles such as sulfhydryl groups in proteins and nitrogenous bases in DNA. This mechanism is the root cause of its classification as a severe skin sensitizer and suspected mutagen [3].
Exothermic Hydrolysis (Corrosivity): Upon exposure to ambient moisture, the chloromethyl group rapidly hydrolyzes to form 1-ethyl-5-(hydroxymethyl)-1H-imidazole and hydrochloric acid (HCl) gas . The localized release of HCl causes severe tissue burns and respiratory damage.
Fig 1: Dual reactivity pathways of chloromethyl imidazoles via hydrolysis and alkylation.
Quantitative Hazard Data & PPE Matrix
Standard laboratory PPE is insufficient for handling reactive alkylating agents. Chlorinated organic compounds rapidly permeate standard thin nitrile gloves. The following matrix outlines the required Personal Protective Equipment (PPE) and the specific causality behind each mandate based on standard GHS classifications[1].
Hazard Statement
Causality / Mechanism
Required PPE & Engineering Control
H302 / H312: Harmful if swallowed or in contact with skin
Rapid dermal absorption and systemic alkylation of cellular proteins.
Hydrolysis in the tear film generates concentrated HCl, causing immediate corneal burns.
Eye Protection: Tight-fitting chemical safety goggles AND a full face shield.
H335: May cause respiratory irritation
Volatilization of HCl gas upon exposure to humid laboratory air.
Ventilation: Fume hood with face velocity >0.5 m/s. Respirator: FFP3/ABEK if handled outside a hood.
H315: Causes skin irritation
Direct covalent binding to keratinocytes and localized acid burns.
Body: Flame-resistant (FR) lab coat with elastic cuffs and a chemical-resistant apron.
Operational Protocols
Protocol A: Safe Weighing and Transfer under Inert Atmosphere
Because the compound degrades in the presence of atmospheric moisture (releasing corrosive HCl), it must be handled as a moisture-sensitive reagent.
Step 1: Environmental Control. Ensure the fume hood flow rate is operating at >0.5 m/s. If possible, purge the analytical balance enclosure with dry Argon or Nitrogen gas for 5 minutes prior to weighing to displace ambient humidity.
Step 2: PPE Donning. Equip double gloves (nitrile inner, butyl outer), safety goggles, and a face shield.
Step 3: Tool Selection. Use only static-free, grounded spatulas. Chloromethyl compounds can generate static charge, and any residual solvent vapors in the hood pose a flammability risk.
Step 4: Rapid Transfer. Weigh the material directly into a pre-tared, thoroughly dried reaction vessel equipped with a rubber septum. Do not leave the primary reagent bottle open for longer than necessary.
Step 5: Sealing and Storage. Before sealing the primary reagent bottle, backfill the headspace with Argon gas to prevent in-situ HCl generation during storage. Wrap the cap tightly with Parafilm and store at 2–8°C in a desiccator.
Protocol B: Emergency Spill Response and Chemical Quenching
A spill of 5-(Chloromethyl)-1-ethyl-1H-imidazole cannot simply be swept up and thrown into solid waste. The active alkylating group must be chemically destroyed (quenched) to create a self-validating, safe disposal system [3].
Step 1: Isolate. Evacuate the immediate area and maximize fume hood exhaust.
Step 2: Containment. Cover the solid spill with dry sand or a non-combustible, inert absorbent. Crucial: Do NOT use water or wet paper towels, as this will trigger a rapid exothermic release of HCl gas.
Step 3: Collection. Carefully sweep the absorbed mixture using a non-sparking brush into a sealable polypropylene hazardous waste container.
Step 4: Quenching Preparation. In a functioning fume hood, prepare a quenching solution of 5% aqueous ammonia or 1M Sodium Hydroxide (NaOH).
Step 5: Active Destruction. Slowly add the spilled material to the quenching solution over an ice bath (0°C) to control the exothermic hydrolysis. Stir the suspension for 24 hours. The nucleophilic hydroxide/ammonia will substitute the chlorine, converting the hazardous alkylating agent into a benign hydroxymethyl derivative.
Step 6: Disposal. Once quenched, neutralize the solution to pH 7 and route it to standard aqueous hazardous waste.
Fig 2: Step-by-step emergency spill response and chemical quenching workflow.
References
Connor, D. S., et al. "Benzyl chloromethyl ether: Handling and Reactivity of Chloromethyl Alkylating Agents". Organic Syntheses, Vol. 52, p.16 (1972). Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.